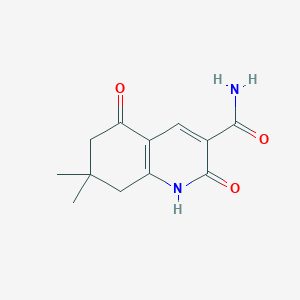
N'-tritylbutane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Tritylbutane-1,4-diamine is an organic compound characterized by the presence of a trityl group attached to a butane-1,4-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-tritylbutane-1,4-diamine typically involves the protection of the amine groups in butane-1,4-diamine followed by the introduction of the trityl group. One common method involves the reaction of butane-1,4-diamine with trityl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of N’-tritylbutane-1,4-diamine may involve continuous-flow synthesis techniques to ensure high yield and purity. The process includes the use of automated reactors and precise control of reaction parameters to optimize the production scale.
Analyse Des Réactions Chimiques
Types of Reactions: N’-Tritylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted trityl derivatives.
Applications De Recherche Scientifique
N’-Tritylbutane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Investigated for its potential role in modifying biological molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of N’-tritylbutane-1,4-diamine involves its ability to protect amine groups from unwanted reactions. The trityl group provides steric hindrance, preventing the amine from participating in reactions until the protecting group is removed. This selective protection is crucial in multi-step organic syntheses where specific functional groups need to be preserved.
Comparaison Avec Des Composés Similaires
- N,N’-Bis-tritylbutane-1,4-diamine
- N-Tritylethylenediamine
- N-Tritylpropane-1,3-diamine
Comparison: N’-Tritylbutane-1,4-diamine is unique due to its specific butane-1,4-diamine backbone, which provides distinct steric and electronic properties compared to other trityl-protected diamines. Its longer carbon chain compared to ethylenediamine and propane-1,3-diamine derivatives offers different reactivity and solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
IUPAC Name |
N'-tritylbutane-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,25H,10-11,18-19,24H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKDFYFSZCDXNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2418145.png)


![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide](/img/structure/B2418150.png)
![5-(3-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2418151.png)
![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B2418153.png)
![N-(2,5-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2418154.png)
![7-(2,4-dichlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2418155.png)
![1-(4-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2418157.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2418159.png)



